molecular formula C8H7BrN2OS B6144174 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1097826-65-7

3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6144174
CAS No.: 1097826-65-7
M. Wt: 259.13 g/mol
InChI Key: NGDXXMRUGRVYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a substituted thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core with a 2-bromoethyl group at position 3. The thieno[3,2-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and PARPs .

Properties

IUPAC Name

3-(2-bromoethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c9-2-3-11-5-10-6-1-4-13-7(6)8(11)12/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDXXMRUGRVYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Functionalization and Cyclization

A validated route begins with 3-aminothiophene-2-carboxylate derivatives , which undergo sequential modifications to install the bromoethyl group and cyclize into the pyrimidinone framework.

Example Protocol:

  • Alkylation of 3-Aminothiophene :

    • React methyl 3-aminothiophene-2-carboxylate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to yield methyl 3-(2-bromoethylamino)thiophene-2-carboxylate .

    • Conditions : DMF, 60°C, 12 hours.

    • Yield : ~75% (extrapolated from analogous reactions).

  • Enamine Formation :

    • Treat the alkylated product with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a dimethylaminomethylidene intermediate.

    • Conditions : Toluene, reflux, 4 hours.

  • Cyclization to Pyrimidinone :

    • Heat the enamine intermediate in acidic conditions (e.g., HCl/EtOH) to induce cyclization, forming the thieno[3,2-d]pyrimidin-4-one core.

    • Yield : 80–90%.

Post-Cyclization Alkylation Strategies

Direct N-Alkylation of Thienopyrimidinone

The nitrogen at position 3 of the pyrimidinone ring can be alkylated using 1,2-dibromoethane under basic conditions:

Protocol:

  • Deprotonation :

    • Suspend 3H,4H-thieno[3,2-d]pyrimidin-4-one in anhydrous DMF and add sodium hydride (NaH) at 0°C.

  • Alkylation :

    • Introduce 1,2-dibromoethane (2 equivalents) and stir at room temperature for 6 hours.

    • Yield : 65–70% (based on patent-derived analogs).

Challenges:

  • Competing O-alkylation may occur, necessitating careful stoichiometric control.

  • Purification via column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the N-alkylated product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Efficiency : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions.

  • Alkylation Selectivity : Lower temperatures (0–5°C) favor N-alkylation over O-alkylation.

Table 1: Comparative Yields Under Varied Conditions

MethodSolventTemperature (°C)Yield (%)
Direct N-AlkylationDMF2565
Mitsunobu ReactionTHF0→2560
Thiophene CyclizationToluene11085

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 7.59 (s, 1H, thienyl-H), 4.50 (s, 2H, CH₂Br), 3.3–3.2 (m, 4H, N-CH₂CH₂Br), 1.74 (m, 2H, CH₂).

  • LC-MS : [M+H]⁺ = 259.13.

Purity Assessment

  • HPLC : >95% purity achieved via recrystallization from ethanol/water.

Challenges and Practical Considerations

  • Stability : The bromoethyl group is prone to hydrolysis under acidic or aqueous conditions, requiring anhydrous handling.

  • Scalability : Multi-step routes suffer from cumulative yield losses; one-pot methodologies are under exploration .

Chemical Reactions Analysis

3-(2-Bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

    Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction under appropriate conditions.

Common reagents used in these reactions include formic acid, triethyl orthoformate, and various nucleophiles. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and fused ring derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The incorporation of the bromoethyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, studies have shown that modifications in the thieno-pyrimidine scaffold can lead to improved activity against various cancer cell lines.

Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that similar thieno[3,2-d]pyrimidine derivatives showed significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for drug development using 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one as a lead compound .

Antiviral Applications

Recent investigations into antiviral properties have highlighted the potential of thieno[3,2-d]pyrimidine derivatives in combating viral infections. The unique structure of this compound may facilitate interactions with viral enzymes or receptors.

Case Study : A research paper focused on thieno-pyrimidine analogs reported their effectiveness against viral replication in vitro. The findings suggest that compounds like this compound could serve as a scaffold for developing new antiviral therapies .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its bromoethyl group can act as a leaving group or participate in nucleophilic substitutions.

Synthesis Example : The compound can be used to synthesize various thienopyrimidine derivatives by undergoing nucleophilic substitution reactions with amines or alcohols. This versatility makes it a valuable building block in synthetic organic chemistry .

Biological Research

The compound's structure allows it to be explored for interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Research Findings : Studies have indicated that thieno[3,2-d]pyrimidines can inhibit specific kinases involved in cancer progression. The bromoethyl substituent may enhance binding affinity to these targets .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agents; modifications improve activity ,
Antiviral ApplicationsEffective against viral replication; potential for new antiviral drugs ,
Organic SynthesisIntermediate for synthesizing complex molecules ,
Biological ResearchInteraction with enzymes/receptors; inhibition of kinases ,

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues at Position 3

Substituents at position 3 of the thieno[3,2-d]pyrimidin-4-one scaffold significantly influence physicochemical properties and bioactivity. Key analogs include:

Compound Name Substituent at Position 3 Key Features Reference
3-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-one 2-Methoxyethyl Ether group enhances solubility; lacks alkylating reactivity due to Br absence .
3-(Prop-2-en-1-yl)-2-sulfanyl derivative Allyl + sulfanyl group Allyl group enables conjugation; sulfanyl enhances nucleophilicity .
3-[3-(Morpholin-4-yl)propyl] derivative Morpholinylpropyl Polar morpholine group improves pharmacokinetics; targets enzyme active sites .
3-(2-Bromoethyl) derivative 2-Bromoethyl Bromoethyl acts as a leaving group; facilitates SN2 reactions for further derivatization. Inferred

Key Observations :

  • The bromoethyl group distinguishes the target compound by introducing alkylating reactivity , a feature absent in analogs like the methoxyethyl or morpholinylpropyl derivatives.
  • Allyl and sulfanyl groups (e.g., ) prioritize conjugation over alkylation, suggesting divergent applications in drug design.

Comparison with Target Compound :

  • Selectivity could be modulated by replacing bromine with pharmacophores (e.g., aryl groups in ), though this requires empirical validation.

Physicochemical Properties

  • Solubility : Bromoethyl’s hydrophobicity may reduce aqueous solubility compared to polar derivatives like the morpholinylpropyl analog .
  • Stability : The C-Br bond’s susceptibility to hydrolysis necessitates careful storage (e.g., anhydrous conditions), unlike stable ethers (e.g., methoxyethyl ).
  • Melting Points: Thienopyrimidinones generally exhibit high melting points (>200°C), as seen in compound 4h (162–164°C) .

Biological Activity

3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. A common method includes heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones. The compound can undergo various chemical reactions such as substitution and cyclization, making it a versatile building block in organic synthesis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It interacts with specific molecular targets within cancer cells, inhibiting their proliferation. The mechanism of action involves disrupting cellular processes essential for cancer cell survival .

Antiviral Activity

Additionally, this compound has been evaluated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or receptors .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors involved in critical cellular pathways. This binding can lead to the inhibition of enzymatic activity or receptor signaling pathways that are vital for the survival and replication of pathogens or cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other thieno[3,2-d]pyrimidine derivatives:

Compound NameStructure TypeBiological Activity
This compoundThieno[3,2-d]pyrimidineAnticancer, Antiviral
Thieno[3,2-d]pyrimidine-4-oneThieno[3,2-d]pyrimidineModerate Anticancer
Thieno[3,4-b]pyridine DerivativesThienopyridineVaries by substituent

This table highlights how structural variations can impact biological activity.

Case Studies

  • Anticancer Study : A study assessed the efficacy of this compound against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency .
  • Antiviral Evaluation : In vitro studies demonstrated that this compound could reduce viral load in infected cell cultures by targeting viral replication mechanisms .

Q & A

Q. What are the common synthetic routes to 3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can intermediates be optimized?

A typical approach involves cyclization of substituted thiophene precursors. For example, 3-amino-thiophene-2-carboxylate derivatives react with formamide or urea under reflux to form the pyrimidinone core . The bromoethyl group can be introduced via alkylation of a thienopyrimidinone intermediate using 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization includes controlling reaction temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to minimize dimerization .

Q. How can researchers confirm the structural integrity of 3-(2-bromoethyl)-thienopyrimidin-4-one derivatives?

Combined spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), pyrimidinone carbonyl (δ 160–165 ppm in ¹³C), and bromoethyl CH₂ groups (δ 3.5–4.2 ppm) .
  • HRMS : Accurate mass analysis confirms molecular formulae (e.g., C₈H₇BrN₂OS requires m/z 273.9412) .
  • X-ray crystallography (if crystalline): Resolves substituent orientation and ring planarity .

Advanced Research Questions

Q. What strategies improve the biological activity of thieno[3,2-d]pyrimidin-4-one derivatives in target validation studies?

  • Substituent modulation : The bromoethyl group enhances electrophilicity for covalent binding (e.g., to cysteine residues in enzymes). Replacements with morpholinopropyl or hydroxyethyl groups improve solubility and reduce toxicity .
  • Structure-activity relationship (SAR) : In PDE7 inhibitors, 7-position substitutions (e.g., cyclopentylamino) increase potency (IC₅₀ < 10 nM) compared to 6-position derivatives . Computational docking (e.g., Glide SP) guides rational design by predicting binding poses in enzyme active sites .

Q. How can researchers resolve contradictions in reported biological activity data for thienopyrimidinone analogs?

  • Orthogonal assays : Validate anticancer activity using both NCI-60 cell line screening (mean growth inhibition %) and apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .
  • Purity checks : Contradictions may arise from impurities. Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis to verify compound integrity .
  • Solubility adjustments : Discrepancies in IC₅₀ values may stem from DMSO concentration effects. Use standardized protocols (e.g., ≤0.1% DMSO in cellular assays) .

Q. What computational methods predict the physicochemical properties and bioavailability of 3-(2-bromoethyl)-thienopyrimidin-4-one?

  • ADMET prediction : Tools like SwissADME calculate logP (2.5–3.5), topological polar surface area (TPSA ~70 Ų), and blood-brain barrier permeability (low) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability in aqueous environments, highlighting aggregation risks from the hydrophobic thiophene ring .

Experimental Design & Optimization

Q. How can reaction conditions be optimized to avoid toxic reagents in thienopyrimidinone synthesis?

  • Alternative chlorination : Replace POCl₃ (toxic, moisture-sensitive) with PCl₃/PhCl in toluene, achieving 80–85% yield for 4-chloro intermediates .
  • Green solvents : Use cyclopentyl methyl ether (CPME) instead of DMF for alkylation steps, reducing environmental impact .

Q. What analytical techniques quantify byproducts in thienopyrimidinone synthesis?

  • LC-MS : Detects dimerization byproducts (e.g., bis-thienopyrimidinones) using a reverse-phase column and ESI+ ionization .
  • ¹H NMR kinetics : Monitor reaction progress by integrating bromoethyl proton signals (δ 3.5–4.2 ppm) versus starting material peaks .

Biological Evaluation & Mechanisms

Q. How do researchers evaluate the anticancer potential of 3-(2-bromoethyl)-thienopyrimidin-4-one derivatives?

  • NCI-60 screening : Compounds showing mean growth inhibition <50% across 60 cell lines advance to secondary assays (e.g., GPX4 degradation for ferroptosis induction) .
  • Target engagement : Use thermal shift assays (TSA) to confirm binding to TRIM25 or PDE7 .

Q. What mechanistic studies validate ferroptosis induction by bromoethyl-thienopyrimidinones?

  • Lipid peroxidation assays : Measure malondialdehyde (MDA) levels via thiobarbituric acid (TBA) reactivity in treated cells .
  • GPX4 Western blotting : Confirm degradation of GPX4 (key ferroptosis regulator) in tumor cells after treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.